1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and benzodiazole intermediates, followed by their condensation with appropriate reagents to form the final triazole derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}ETHYLIDENE)-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
Uniqueness
Compared to similar compounds, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-5-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C18H21N11O2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H21N11O2/c1-3-28(4-2)10-13-15(23-27-29(13)17-16(19)25-31-26-17)18(30)24-20-9-14-21-11-7-5-6-8-12(11)22-14/h5-9H,3-4,10H2,1-2H3,(H2,19,25)(H,21,22)(H,24,30)/b20-9+ |
InChI Key |
MLDJGMBHNQUAPN-AWQFTUOYSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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